3-((2S)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with chlorine and fluorine substituents. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The compound is recognized by its CAS number 1213336-71-0, and its molecular formula is CHClFN .
3-((2S)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a pyridine derivative, which is a common scaffold in pharmaceutical chemistry.
The synthesis of 3-((2S)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine typically involves several key steps:
One common synthetic route includes the use of specific reaction conditions such as temperature control, catalysts, and solvents to optimize yield and purity. For instance, reactions may be conducted under an inert atmosphere to prevent unwanted side reactions .
The molecular structure of 3-((2S)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine features:
The molecular weight of this compound is approximately 200.64 g/mol. The specific arrangement of atoms contributes to its unique chemical properties and potential interactions with biological targets .
3-((2S)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine can participate in various chemical reactions typical for halogenated heterocycles. These include:
The reactivity of this compound largely depends on the electronic effects introduced by the halogen substituents, influencing its interaction with nucleophiles and electrophiles in various chemical environments .
The mechanism of action for 3-((2S)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine typically involves its interaction with specific biological targets such as enzymes or receptors. The compound's structure facilitates binding to these targets, potentially modulating their activity.
Research indicates that compounds with similar structures may exhibit inhibitory effects on certain kinases or other molecular pathways relevant to disease mechanisms . This suggests that 3-((2S)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine could be explored further for therapeutic applications.
While specific physical properties such as density and boiling point are not well-documented, the stability of halogenated compounds often suggests moderate thermal stability under standard conditions.
Key chemical properties include:
Data regarding solubility, melting point, and other properties may vary based on experimental conditions but are critical for practical applications in research .
3-((2S)pyrrolidin-2-yl)-2-chloro-5-fluoropyridine has several notable applications:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in drug discovery due to its distinct physicochemical and spatial properties. Its sp³-hybridized ring system enables efficient exploration of three-dimensional pharmacophore space, while its inherent stereogenicity (with up to four chiral centers) allows precise stereochemical control over ligand–target interactions, critical for binding enantioselective proteins [1] [3]. The ring’s non-planar conformation undergoes pseudorotation, facilitating adaptive binding to diverse biological targets [1]. This versatility is evidenced by its presence in 37 FDA-approved drugs, including the antihypertensive agent captopril and the cognitive enhancer aniracetam [3].
Pyrrolidine derivatives exhibit enhanced solubility profiles compared to aromatic counterparts, attributed to their increased polar surface area (PSA) and hydrogen-bonding capacity (pKBHX = 2.59). As shown in Table 1, these properties improve pharmacokinetic outcomes, such as membrane permeability and metabolic stability [1] [4].
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
PSA (Ų) | 0 | 16.464 | 13.964 |
H-Bond Donors | 0 | 1.0 | 1.0 |
CI_LogS | -2.709 | 0.809 | -0.542 |
Data derived from Qikprop analysis [1].
Fluoropyridines represent a critical class of electron-deficient heterocycles characterized by high polarity and metabolic stability due to the strong electron-withdrawing effect of fluorine. The 2-chloro-5-fluoropyridine moiety, in particular, serves as a versatile building block, where the C2 chlorine acts as a leaving group for nucleophilic substitution, and the C5 fluorine enhances ring π-deficiency, facilitating metal-catalyzed cross-coupling reactions [6]. This scaffold is integral to agrochemicals and pharmaceuticals, leveraging fluorine’s ability to modulate lipophilicity (LogP reduction by 0.1–0.5 units) and membrane penetration [6].
Fluoropyridines also function as bioisosteres for carboxylic acids or phenols, reducing toxicity while maintaining target affinity. Their synthon versatility enables diverse derivatization, as demonstrated in kinase inhibitors and antimicrobial agents, where fluorinated analogs show 10- to 100-fold potency enhancements over non-fluorinated counterparts [6].
Table 2: Applications of Fluoropyridine Motifs in Drug Design
Application | Role of Fluoropyridine | Biological Outcome |
---|---|---|
Kinase Inhibitors | H-bond acceptor with hinge region residues | Improved IC₅₀ (nM range) |
Antimicrobial Agents | Enhanced membrane penetration | Lower MIC vs. non-fluorinated analogs |
PET Imaging Probes | Incorporation of ¹⁸F for radiolabeling | High target specificity |
The integration of (2S)-pyrrolidine with 2-chloro-5-fluoropyridine creates a hybrid scaffold with complementary pharmacological properties. The chiral pyrrolidine center provides stereoselective recognition of biological targets, as evidenced by studies showing enantiomer-specific activity in enzyme inhibition [1] [5]. Meanwhile, the fluoropyridine moiety introduces electronic modulation, enhancing binding to aromatic pockets in target proteins via dipole interactions and orthogonal halogen bonding [6].
This synergy is exemplified in protease inhibitors, where the pyrrolidine nitrogen acts as a hydrogen-bond donor, and the fluoropyridine ring engages in π-stacking. Computational analyses predict that the hybrid’s balanced lipophilicity (LogP ~1.5–2.0) optimizes blood-brain barrier penetration for CNS targets, while its PSA >40 Ų ensures solubility [1] [5]. Figure 1 illustrates a proposed binding model:
Figure 1: Proposed Binding Model of 3-((2S)-Pyrrolidin-2-yl)-2-chloro-5-fluoropyridine
Protein Binding Pocket ┌───────────────────────┐ │ H-bond Acceptor │ │ (e.g., Asp/Glu) ◄─── N-H (Pyrrolidine) └───────────────────────┘ ▲ │ Halogen Bond │ ┌───────────────────────┐ │ Aromatic Residue │ │ (e.g., Phe/Tyr) ◄─── Fluoropyridine Ring └───────────────────────┘
Key interactions: (1) H-bond donation from protonated pyrrolidine nitrogen; (2) Halogen bond between C2-Cl and carbonyl oxygen; (3) π-π stacking of fluoropyridine.
The scaffold’s synthetic flexibility enables late-stage functionalization at the pyrrolidine N1-position or fluoropyridine C4/C6 positions, facilitating structure–activity relationship (SAR) refinement without core redesign [5]. This adaptability positions the hybrid as a promising template for targeting CNS disorders, oncological pathways, and infectious diseases.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3